(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate
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Overview
Description
Preparation Methods
The synthesis of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 2,6-dichlorobenzyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization
Chemical Reactions Analysis
(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the cyanocarbonimidodithioate group into molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop new drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar compounds to (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate include:
- (2,4-Dichlorophenyl) methyl cyanocarbonimidodithioate
- (3,5-Dichlorophenyl) methyl cyanocarbonimidodithioate
- (2,6-Dichlorophenyl) ethyl cyanocarbonimidodithioate
These compounds share similar chemical structures and reactivity but differ in the position of the chlorine atoms or the length of the alkyl chain. The unique feature of this compound is the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
[(2,6-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-6(10)3-2-4-7(8)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIWJQGWHAGHTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=C(C=CC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375666 |
Source
|
Record name | 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-18-8 |
Source
|
Record name | 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152382-18-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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